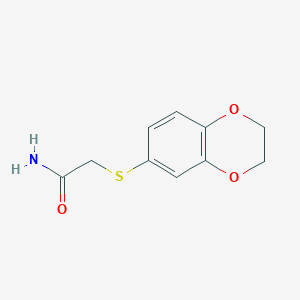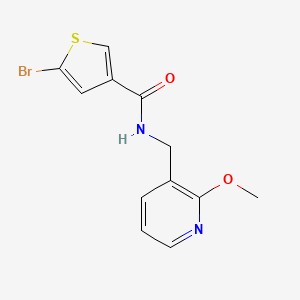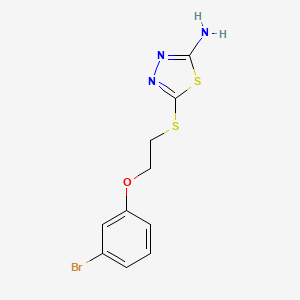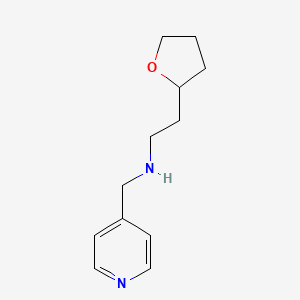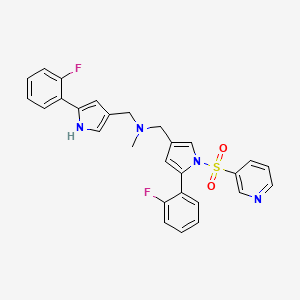
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is a complex organic compound that features a pyrrole ring system substituted with fluorophenyl and pyridinylsulfonyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Sulfonylation: The pyridinylsulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Final coupling: The final product is obtained by coupling the intermediate compounds using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine: A simpler analog with similar structural features.
1-(5-(2-Fluorophenyl)-1-(pyridin-3-yl)-1H-pyrrol-3-yl)-N-methylmethanamine: Lacks the sulfonyl group but retains the pyrrole and fluorophenyl moieties.
Uniqueness
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is unique due to the presence of both fluorophenyl and pyridinylsulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C28H24F2N4O2S |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C28H24F2N4O2S/c1-33(17-20-13-27(32-15-20)23-8-2-4-10-25(23)29)18-21-14-28(24-9-3-5-11-26(24)30)34(19-21)37(35,36)22-7-6-12-31-16-22/h2-16,19,32H,17-18H2,1H3 |
InChI-Schlüssel |
YAFJOUGAWGXWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CNC(=C1)C2=CC=CC=C2F)CC3=CN(C(=C3)C4=CC=CC=C4F)S(=O)(=O)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)

![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
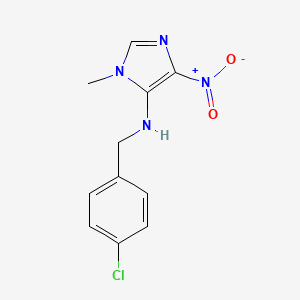
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
